molecular formula C9H22ClN3O2 B12830267 tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride CAS No. 1447671-81-9

tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride

Cat. No.: B12830267
CAS No.: 1447671-81-9
M. Wt: 239.74 g/mol
InChI Key: GWDLOLCDRPOPBQ-UHFFFAOYSA-N
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Description

tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 1,4-diaminobutyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1,4-diaminobutane. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific pathways or diseases.

Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .

Comparison with Similar Compounds

  • tert-Butyl (4-aminobutyl)carbamate hydrochloride
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (4-aminocyclohexyl)carbamate

Comparison: tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride is unique due to its specific structure, which allows for selective interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for specific applications .

Properties

CAS No.

1447671-81-9

Molecular Formula

C9H22ClN3O2

Molecular Weight

239.74 g/mol

IUPAC Name

tert-butyl N-(1,4-diaminobutyl)carbamate;hydrochloride

InChI

InChI=1S/C9H21N3O2.ClH/c1-9(2,3)14-8(13)12-7(11)5-4-6-10;/h7H,4-6,10-11H2,1-3H3,(H,12,13);1H

InChI Key

GWDLOLCDRPOPBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)N.Cl

Origin of Product

United States

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